2-(5-Chloropyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and an ethanol group is attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Chloropyridine-3-carboxaldehyde or 5-chloropyridine-3-carboxylic acid.
Reduction: 2-(5-Chloropyridin-3-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)ethanol: Similar structure but with the chlorine atom at the 6-position.
3-(2-Chloropyridin-3-yl)ethanol: The ethanol group is attached to the 2-position of the pyridine ring.
2-(5-Chloropyridin-2-yl)ethanol: The chlorine atom is at the 2-position instead of the 5-position.
Uniqueness
2-(5-Chloropyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine and ethanol groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The specific arrangement of functional groups can influence its interactions with biological targets and its suitability for various applications.
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 |
InChI Key |
UIAFSYWLWVENBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.